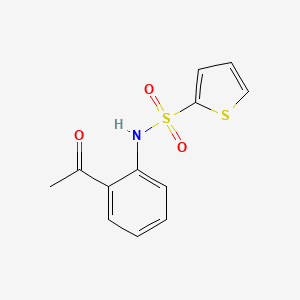

N-(2-acetylphenyl)thiophene-2-sulfonamide

Description

Overview of Thiophene (B33073) Sulfonamide Chemistry and Its Significance in Contemporary Organic and Medicinal Chemistry Research

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. nih.govbiosynth.com Its structural resemblance to a phenyl ring allows it to act as a bioisostere, while its unique electronic properties can lead to enhanced biological activity and improved pharmacokinetic profiles. biosynth.com When combined with a sulfonamide (-SO₂NH₂) functional group, the resulting thiophene sulfonamide moiety becomes a powerful pharmacophore found in a wide array of therapeutic agents.

Sulfonamides, in their own right, have a storied history in medicine, beginning with the discovery of prontosil, the first commercially available antibacterial drug. impactfactor.org The versatility of the sulfonamide group allows it to act as a key interacting element with various biological targets, often through hydrogen bonding. This has led to the development of sulfonamide-containing drugs with diverse pharmacological activities, including antibacterial, antiviral, diuretic, hypoglycemic, and anticancer properties. impactfactor.org

The conjugation of a thiophene ring with a sulfonamide group creates a molecule with a unique combination of steric and electronic features. This has spurred significant research interest, leading to the synthesis and evaluation of a vast library of thiophene sulfonamide derivatives. These compounds have been investigated for a range of biological activities, including as antimicrobial, anti-inflammatory, and anticancer agents. nih.govresearchgate.net

Rationale for Investigating N-(2-acetylphenyl)thiophene-2-sulfonamide: Bridging Structural Features and Untapped Research Potential

The specific structure of this compound presents a compelling case for dedicated scientific inquiry. This molecule brings together three key structural motifs: the thiophene-2-sulfonamide (B153586) core, a phenyl ring, and an acetyl group in the ortho position of the phenyl ring.

The N-phenyl substitution on the sulfonamide nitrogen is a common feature in many biologically active sulfonamides, influencing the compound's lipophilicity and binding interactions. The acetyl group (-COCH₃) introduces a potential hydrogen bond acceptor and a point for further chemical modification. Its ortho position relative to the sulfonamide linkage could impose conformational constraints on the molecule, potentially influencing its interaction with biological targets.

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest several avenues for investigation. The presence of the acetylphenyl moiety invites comparative studies with other substituted N-phenylthiophene-2-sulfonamides to elucidate structure-activity relationships. Furthermore, the acetyl group could serve as a synthetic handle for the creation of more complex derivatives. The untapped research potential of this specific combination of structural features provides a strong rationale for its synthesis and biological evaluation.

Delimitation of Academic Inquiry into this compound and its Congeners

Academic inquiry into this compound and its closely related analogs, or congeners, is primarily focused on their chemical synthesis, structural characterization, and the exploration of their potential biological activities. The current scope of research on similar compounds generally falls into the following areas:

Synthesis and Characterization: The development of efficient synthetic routes to produce this compound and its derivatives is a primary focus. This includes the reaction of thiophene-2-sulfonyl chloride with the appropriate substituted aniline (B41778) (2-aminoacetophenone). Characterization typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure.

Structural Analysis: In-depth structural studies, including single-crystal X-ray diffraction, can provide valuable insights into the three-dimensional arrangement of the molecule, including bond lengths, bond angles, and intermolecular interactions.

Biological Evaluation: A significant portion of the research on thiophene sulfonamides is dedicated to discovering and optimizing their biological effects. This involves screening the compounds against various biological targets, such as enzymes or receptors, and in cellular assays to identify potential therapeutic applications. For example, related thiophene derivatives have been investigated for their acetylcholinesterase inhibitory activity. impactfactor.org

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds (congeners), researchers can identify the structural features that are crucial for a particular biological activity. This information is vital for the rational design of more potent and selective molecules.

It is important to note that while the general field of thiophene sulfonamides is well-explored, dedicated and detailed research findings specifically for this compound are limited in the currently available scientific literature. Much of the understanding of its potential is extrapolated from the study of its congeners and the broader class of thiophene sulfonamides.

Detailed Research Findings

Table 1: Chemical Properties of this compound and Its Congeners

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₂H₁₁NO₃S₂ | 281.35 | 717859-76-2 chemscene.com |

| N-(2-acetyl-5-phenylphenyl)thiophene-2-sulfonamide | C₁₈H₁₅NO₃S₂ | 357.5 | Not Available nih.gov |

| N-(2-hydroxyphenyl)thiophene-2-sulfonamide | C₁₀H₉NO₃S₂ | 255.31 | 53442-33-4 nih.gov |

| N-(2-acetylphenyl)thiophene-2-carboxamide | C₁₃H₁₁NO₂S | 245.3 | Not Available |

Interactive Data Table: Computed Molecular Properties

The following table presents computed molecular properties for N-(2-acetyl-5-phenylphenyl)thiophene-2-sulfonamide, which can offer predictions about its physicochemical behavior.

| Property | Value |

| XLogP3-AA | 4.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 5 |

| Exact Mass | 357.04933569 |

| Topological Polar Surface Area | 99.9 Ų |

| (Data sourced from PubChem CID: 157291204) nih.gov |

The synthesis of related thiophene sulfonamide derivatives often involves the reaction of a substituted thiophene sulfonyl chloride with an appropriate amine. For instance, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides has been achieved by reacting 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides. This suggests a plausible synthetic route for this compound would involve the reaction of thiophene-2-sulfonyl chloride with 2-aminoacetophenone (B1585202).

The biological evaluation of thiophene derivatives is a broad area of research. For example, various thiophene derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors, which are relevant in the context of Alzheimer's disease treatment. impactfactor.org Other studies have focused on the antimicrobial properties of novel thiophene sulfonamide derivatives. While no specific biological activity has been reported for this compound, its structural features suggest that it could be a candidate for screening in various biological assays.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-acetylphenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-9(14)10-5-2-3-6-11(10)13-18(15,16)12-7-4-8-17-12/h2-8,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNYRXCJVPQCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Strategies for the De Novo Synthesis of N-(2-acetylphenyl)thiophene-2-sulfonamide

The creation of the this compound scaffold can be achieved through various synthetic routes, including established multi-step pathways and modern, more efficient catalytic methods.

The most conventional and straightforward approach to synthesizing this compound involves the coupling of two key intermediates: thiophene-2-sulfonyl chloride and 2-aminoacetophenone (B1585202). This method represents the classical strategy for forming the crucial S-N bond in aryl sulfonamides. nih.gov

The typical reaction sequence is as follows:

Preparation of Thiophene-2-sulfonyl chloride: This key intermediate is generally prepared from a thiophene (B33073) precursor. A common method involves the chlorosulfonation of thiophene using chlorosulfonic acid. However, this method can suffer from a lack of regioselectivity and harsh acidic conditions. nih.gov

Sulfonamide Bond Formation: The prepared thiophene-2-sulfonyl chloride is then reacted with 2-aminoacetophenone in the presence of a base, such as pyridine (B92270) or sodium carbonate. nih.govsci-hub.se The amino group of 2-aminoacetophenone acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide linkage.

This traditional approach, while reliable, often necessitates the handling of toxic and corrosive reagents like sulfonyl chlorides and can be limited by functional group compatibility. thieme.denih.gov

| Intermediate/Reagent | Role in Synthesis |

|---|---|

| Thiophene-2-sulfonyl chloride | Provides the thiophene-2-sulfonyl moiety. Acts as the electrophile. |

| 2-Aminoacetophenone | Provides the N-(2-acetylphenyl) moiety. Acts as the nucleophile. |

| Pyridine or Sodium Carbonate | Acts as a base to neutralize the HCl byproduct generated during the reaction. sci-hub.se |

Modern organic synthesis seeks to overcome the limitations of classical methods by employing advanced techniques that offer milder conditions, greater efficiency, and improved functional group tolerance.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing sulfonamides. nih.gov One such strategy involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which can then be reacted in situ with an amine to furnish the desired sulfonamide. nih.gov This allows for the convergent synthesis where both the aryl and amine components can be varied in a single operation under mild conditions. nih.gov Other earth-abundant transition metals, such as iron and copper, have also been used to catalyze the C-H amidation between arenes and primary sulfonamides, offering a one-pot synthesis of diaryl sulfonamides. thieme.de More recently, synergetic photoredox and copper catalysis has enabled the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source in a single step at room temperature. acs.org

Green Chemistry Principles: In line with the principles of green chemistry, recent efforts have focused on developing more environmentally benign synthetic routes. sci-hub.se This includes the use of water as a solvent, which is a significant improvement over volatile organic solvents. sci-hub.se For instance, the reaction of sulfonyl chlorides with amino acids has been successfully carried out in an aqueous solution of sodium carbonate. sci-hub.se Solvent-free, or neat, reaction conditions represent another green approach, where N-alkylation and N-arylation of amines with sulfonyl chlorides can be performed at room temperature without any solvent. sci-hub.se Microwave-assisted organic synthesis has also been applied to reactions like the Gewald synthesis of 2-aminothiophenes, a key heterocyclic scaffold, significantly reducing reaction times from hours to minutes.

Functionalization and Derivatization of the this compound Scaffold

Once the core scaffold is synthesized, its properties can be finely tuned through chemical derivatization at its three main components.

The thiophene ring is a versatile platform for introducing structural diversity. researchgate.net A common strategy involves halogenation, followed by transition metal-catalyzed cross-coupling reactions. For example, bromination of the thiophene ring at the 5-position creates a synthetic handle for subsequent Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships. nih.govresearchgate.net

| Modification Type | Key Reagent | Resulting Structure |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-N-(2-acetylphenyl)thiophene-2-sulfonamide |

| Suzuki Coupling | Aryl boronic acids, Pd(PPh3)4 catalyst | 5-Aryl-N-(2-acetylphenyl)thiophene-2-sulfonamide |

| Direct C-H Arylation | Aryl bromides, Palladium complex | 5-Aryl-N-(2-acetylphenyl)thiophene-2-sulfonamide |

The acetylphenyl portion of the molecule contains two primary sites for modification: the acetyl group and the phenyl ring.

The Acetyl Group: As a ketone, the acetyl group can undergo a variety of chemical transformations. It can be reduced to a secondary alcohol (a hydroxyethyl (B10761427) group) using reducing agents like sodium borohydride (B1222165). google.com This introduces a chiral center and a hydrogen-bond donor. Alternatively, the methyl group of the acetyl fragment can be brominated to form an α-bromo ketone, which is a versatile intermediate for further synthesis. ichem.md The acetyl group can also participate in condensation reactions, such as the Claisen-Schmidt reaction with various aldehydes, to form chalcone (B49325) derivatives. ichem.mdmdpi.com These chalcones can then serve as precursors for the synthesis of other heterocyclic rings like pyrazoles. researchgate.net

The Phenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the regioselectivity will be directed by the existing acetyl and sulfonamide groups.

| Reaction Type | Target | Key Reagents | Potential Product |

|---|---|---|---|

| Reduction | Acetyl Group | Sodium borohydride (NaBH4) | N-(2-(1-hydroxyethyl)phenyl)thiophene-2-sulfonamide |

| Claisen-Schmidt Condensation | Acetyl Group | Aromatic aldehyde, Base (e.g., NaOH) | Chalcone derivative |

| α-Bromination | Acetyl Group | CuBr2 or Br2 | N-(2-(2-bromoacetyl)phenyl)thiophene-2-sulfonamide |

The sulfonamide linkage (-SO₂-NH-) is a critical pharmacophore, and its modification can significantly impact a molecule's properties. researchgate.net

N-Alkylation/N-Arylation: The hydrogen atom on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups. This is typically achieved by deprotonating the sulfonamide with a base (e.g., LiH) followed by reaction with an alkyl halide. nih.gov This modification alters the steric and electronic properties of the linkage and can remove its hydrogen-bond donating capability.

Bioisosteric Replacement: Advanced strategies involve more profound changes to the sulfonamide core. For instance, related sulfur-based functional groups like sulfinamides (-SO-NH-) or sulfonimidamides (-S(O)(NR)-NH-) can be synthesized. nih.govacs.org These groups offer different geometries and hydrogen bonding patterns, providing a powerful tool for medicinal chemists to modulate interactions with biological targets. acs.org Methods have been developed for the conversion of sulfinamide intermediates into either sulfonamides or sulfonimidamides, allowing for divergent synthesis from a common precursor. nih.gov

| Derivative Type | General Method | Key Reagents |

|---|---|---|

| N-Alkyl Sulfonamide | N-Alkylation | Base (e.g., LiH), Alkyl halide (R-X) |

| Sulfinamide Analogue | Oxidation of Sulfenamide | Oxidizing agent (e.g., mCPBA) |

| Sulfonimidamide Analogue | Oxidative amination of Sulfinamide | TCCA, Amine |

Advanced Characterization for Synthetic Validation of this compound and its Analogs

The definitive confirmation of the chemical structure of this compound and its derivatives relies on a suite of advanced analytical techniques. These methods provide unambiguous evidence of the molecular framework, connectivity, and three-dimensional arrangement in the solid state, which are crucial for validating synthetic outcomes and understanding the compound's physicochemical properties.

While standard one-dimensional (1D) NMR (¹H and ¹³C) and basic mass spectrometry provide initial evidence for a successful synthesis, more sophisticated techniques are required for complete structural assignment and to rule out isomeric possibilities.

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments are powerful tools for establishing the precise connectivity of atoms within a molecule. For a compound like this compound, experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY would reveal proton-proton couplings, clearly delineating the spin systems within the 2-acetylphenyl and thiophene-2-sulfonyl moieties. For instance, it would show correlations between adjacent protons on both aromatic rings.

HSQC maps direct carbon-proton attachments, allowing for the unambiguous assignment of each proton to its corresponding carbon atom.

HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would definitively link the acetyl group to the phenyl ring and, most importantly, confirm the connection between the sulfonamide nitrogen and both the phenyl and thiophene rings.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₂H₁₁NO₃S₂), the expected exact mass would be calculated and compared to the experimental value, with a very low margin of error (typically <5 ppm) confirming the molecular formula.

Furthermore, the fragmentation patterns observed in HRMS (MS/MS) experiments offer significant structural information. Based on studies of related thiophene-sulfonyl derivatives, the fragmentation of this compound would likely proceed through characteristic pathways. researchgate.net Key fragmentation events would include:

Cleavage of the S-N bond, leading to fragments corresponding to the thiophene-2-sulfonyl cation ([C₄H₃O₂S₂]⁺) and the N-(2-acetylphenyl) radical.

Loss of SO₂ from the parent ion, a common fragmentation pattern for sulfonamides.

Cleavage adjacent to the carbonyl group of the acetylphenyl moiety.

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) and used as an additional validation point. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₁₂H₁₂NO₃S₂⁺ | 282.0257 |

| [M+Na]⁺ | C₁₂H₁₁NNaO₃S₂⁺ | 304.0076 |

| [M-H]⁻ | C₁₂H₁₀NO₃S₂⁻ | 280.0108 |

Note: This table contains theoretically calculated values. Experimental HRMS would validate these figures to several decimal places.

Although a crystal structure for the specific title compound is not publicly documented, analysis of closely related analogs provides significant insight into the expected structural features. For example, the crystal structures of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide and N–((2–acetylphenyl)carbamothioyl)benzamide have been resolved. mdpi.comresearchgate.net These structures reveal a common and critical feature: the formation of a strong intramolecular hydrogen bond between the sulfonamide (or thioamide) N-H proton and the oxygen atom of the ortho-acetyl group. mdpi.comresearchgate.netresearchgate.net This interaction forms a stable six-membered ring (an S(6) graph set motif), which imparts a high degree of planarity to the N-(2-acetylphenyl) portion of the molecule. mdpi.comresearchgate.net

This intramolecular hydrogen bond is a dominant conformational feature and would be expected to be present in this compound. The analysis also reveals how molecules pack in the crystal lattice, often stabilized by intermolecular forces such as C-H···O hydrogen bonds, halogen bonds (if applicable), and π-π stacking interactions. mdpi.com

Table 2: Representative Crystallographic Data for an Analogous Sulfonamide mdpi.com

| Parameter | N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.543(2) |

| b (Å) | 12.012(2) |

| c (Å) | 11.987(2) |

| β (°) ** | 99.873(2) |

| Volume (ų) ** | 1636.9(5) |

| Z | 4 |

| Key Intramolecular Bond | N-H···O (S(6) motif) |

| Key Intermolecular Interaction | Br···O Halogen Bond, C-H···π |

Note: This data is for a structurally similar compound and is presented to illustrate the type of information obtained from X-ray diffraction analysis.

Structural and Conformational Studies

Conformational Analysis of N-(2-acetylphenyl)thiophene-2-sulfonamide in Solution and Solid States

The central structural feature of this compound is the bond between the sulfonamide nitrogen and the acetyl-substituted phenyl ring. Analysis of analogous ortho-acetylphenyl sulfonamide derivatives reveals a consistently non-planar conformation in the solid state. mdpi.com The steric hindrance between the bulky thiophene-2-sulfonyl group and the acetyl group prevents the two aromatic rings from adopting a coplanar arrangement.

In similar structures, X-ray diffraction studies have shown that the sulfonamide moiety is significantly twisted out of the plane of the acetophenone (B1666503) scaffold. mdpi.com This deviation is a common characteristic observed in the crystal structures of various benzenesulfonamide (B165840) derivatives. mdpi.com For instance, in the closely related compound N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, the torsion angle between the phenyl ring and the sulfonamide group (defined by C-N-S-C) is approximately -54°. mdpi.com A similar twisted conformation is expected for this compound, where the thiophene (B33073) ring and the phenyl ring would lie in different planes.

The conformation around the C–SO₂–NH–C segment is also critical. In related compounds, the N–C bond is observed to be trans and gauche with respect to the two S=O bonds of the sulfonyl group. mdpi.com This arrangement is a recurring conformational feature in benzenesulfonamide derivatives and is anticipated to be present in the thiophene analog as well. mdpi.com

Intramolecular Interactions and Hydrogen Bonding Networks

A predominant feature influencing the conformation of this compound is a strong intramolecular hydrogen bond. Spectroscopic and crystallographic data from analogous compounds confirm the existence of a thermodynamically favorable six-membered ring formed between the sulfonamide proton (N-H) and the oxygen atom of the acetyl group (C=O). mdpi.comresearchgate.net This interaction is characterized by an S(6) graph set descriptor in crystallographic analyses. mdpi.com

In the solid state, this interaction is quite strong, with H···O distances in analogous structures measured to be well under 2.0 Å, suggesting a significant hydrogen bond strength. mdpi.com This internal hydrogen bonding motif is a key element in stabilizing the molecule's conformation. mdpi.com

Structure-Reactivity Relationships within the this compound Framework

The conformational and electronic features of the this compound framework directly impact its chemical reactivity and potential as a scaffold in medicinal chemistry.

Acidity of the Sulfonamide Proton : The N-H proton is acidic due to being attached to the strongly electron-withdrawing thiophene-2-sulfonyl group. The intramolecular hydrogen bond with the acetyl oxygen further polarizes the N-H bond, potentially influencing its pKa. This acidity is a key factor in its interaction with biological targets and its utility in synthesis.

Conformational Rigidity : The six-membered pseudo-ring created by the intramolecular hydrogen bond imparts a degree of conformational rigidity to the molecule. Such pre-organization is often advantageous in drug design, as it can reduce the entropic penalty upon binding to a receptor pocket. mdpi.com The defined three-dimensional shape resulting from the twisted conformation and the hydrogen bond is crucial for its molecular recognition properties. mdpi.com

Reactivity of the Acetyl Group : The reactivity of the carbonyl group can be modulated by the electronic effects of the sulfonamide group. The formation of the intramolecular hydrogen bond can also influence the electrophilicity of the carbonyl carbon.

The interplay between the twisted sulfonamide bridge and the planar, hydrogen-bonded six-membered ring defines the structure-reactivity landscape of this molecular framework.

Data Tables

Table 1: Expected Conformational Parameters for this compound based on Analogous Structures

| Parameter | Description | Expected Value/Observation | Reference |

| Phenyl-Sulfonamide Torsion | Dihedral angle between the acetylphenyl ring and the S-N bond. | Significantly non-planar (Twisted Conformation) | mdpi.com |

| Intramolecular H-Bond | Interaction between the sulfonamide N-H and the acetyl C=O. | Present; forms a stable 6-membered ring (S(6) motif). | mdpi.comresearchgate.net |

| N-C Bond Conformation | Orientation of the N-C(phenyl) bond relative to the S=O bonds. | trans and gauche | mdpi.com |

Biological Activities and Molecular Mechanisms

In Vitro Biochemical and Cell-Based Assays

In vitro studies are crucial for elucidating the direct effects of N-(2-acetylphenyl)thiophene-2-sulfonamide derivatives on biological molecules and cellular functions. These assays provide foundational data on enzyme inhibition, receptor binding, and cellular responses.

Derivatives of the thiophene (B33073) sulfonamide scaffold have been identified as inhibitors of several key enzymes implicated in a variety of diseases.

Carbonic Anhydrase IX (CA IX): The sulfonamide moiety is a classic pharmacophore for inhibitors of carbonic anhydrases. nih.gov Specific derivatives have demonstrated potent and selective inhibition of the tumor-associated isoform CA IX. nih.govsemanticscholar.org Research on sulfonamides incorporating certain phthalimido moieties reported a compound that inhibited hCA IX with a high affinity, showing a Ki value of 9.7 nM. semanticscholar.org This inhibition can lead to reduced proliferation and apoptosis induction in cancer cells. nih.gov

Acetylcholinesterase (AChE): Certain N-(2-acetylphenyl)sulfonamide derivatives have been assessed for their potential to inhibit acetylcholinesterase, an enzyme relevant to Alzheimer's disease. mdpi.comresearchgate.net For example, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide demonstrated inhibitory activity against AChE with an IC50 value of 8.9 ± 0.21 µM. mdpi.com The addition of a styryl group to the N-(2-acetylphenyl)sulfonamide structure was found to significantly enhance anticholinesterase activity. mdpi.com

α-Amylase and α-Glucosidase: Thiophene derivatives containing a sulfonamide group have been investigated for their ability to inhibit enzymes involved in carbohydrate metabolism, which is relevant for managing diabetes. researchgate.net Certain derivatives displayed superior potency compared to the standard drug acarbose. researchgate.net Specifically, one compound showed an IC50 of 38.89 ± 0.50 µM against α-amylase, while another registered an IC50 of 41.94 ± 4.76 µM against α-glucosidase. researchgate.net

Other Enzyme Targets: The thiophene sulfonamide structural motif has been explored for activity against other enzymes as well. While direct inhibition data for this compound is limited, the broader class of sulfonamides is known to interfere with the folate biosynthetic pathway by inhibiting dihydropteroate (B1496061) synthase. nih.gov Additionally, related thiophene carboxamides have been identified as potent inhibitors of c-Jun N-terminal Kinase (JNK), a protein involved in inflammatory and neurodegenerative diseases. nih.gov

Table 1: Enzyme Inhibition Profile of Selected Thiophene Sulfonamide Derivatives

The effects of these compounds have also been studied at the cellular level, revealing their influence on various pathways and overall cell behavior.

Antioxidant Activity: Derivatives of N-(2-acetylphenyl)sulfonamide have demonstrated considerable antioxidant properties in cellular models. mdpi.com In particular, (E)-N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives were effective scavengers of free radicals in both 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) assays, with IC50 values ranging from 13.9 to 16.5 µM and 9.6 to 11.9 µM, respectively. mdpi.com

Anti-inflammatory Activity: The thiophene nucleus is a component of many compounds with anti-inflammatory effects. nih.gov Chalcones derived from 2-acetyl thiophene have shown anti-inflammatory activity. researchgate.net Furthermore, some thiophene-pyrazole hybrids have been investigated as selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects. nih.gov In vitro assays have shown that certain thiophene derivatives can inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov

Antiproliferative Activity: The inhibition of CA IX by sulfonamides has been linked to antiproliferative effects in cancer cell lines. nih.gov Treatment with specific sulfonamide inhibitors has been shown to cause a dose- and time-dependent reduction in the growth of several cancer cell lines. nih.gov

Preclinical In Vivo Efficacy Studies in Relevant Animal Models

While in vivo data specifically for this compound is not available, studies on closely related analogues provide preliminary insights into their potential efficacy in animal models.

The most relevant in vivo-related data comes from the investigation of N-(heteroaryl)thiophene sulfonamides as Angiotensin AT2 receptor ligands. A highly promising ligand, which displayed an AT2R Ki value of 4.9 nM, was shown to induce a concentration-dependent vasorelaxation in pre-contracted mouse aorta ex vivo. scilifelab.sediva-portal.org This pharmacodynamic outcome directly correlates with the compound's high affinity for its molecular target and suggests potential applications in cardiovascular conditions.

Mechanistic understanding is derived from correlating in vitro binding and inhibition data with functional outcomes. For the Angiotensin AT2 receptor ligands, target engagement is confirmed through radioligand binding assays, and the specific mode of interaction has been explored using computational methods like molecular docking and dynamics simulations. scilifelab.sediva-portal.org For compounds with anti-inflammatory potential, the proposed mechanism involves the modulation of inflammatory signaling pathways, including the inhibition of pro-inflammatory cytokine production. nih.gov These investigations are critical for understanding how target engagement at the molecular level translates into a biological response in a complex system.

Table of Mentioned Compounds

Compound Name This compound N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (E)-N-(2-acetyl-4-(styryl)phenyl)sulfonamide Acarbose 2,2-diphenyl-1-picrylhydrazyl (DPPH) Donepezil Acetazolamide

Structure-Activity Relationship (SAR) Derivation for this compound Analogs

The biological activity of this compound analogs is intricately dependent on the nature and position of various substituents on both the phenyl and thiophene rings. Analysis of a range of these compounds has led to the identification of key structural features that govern their therapeutic potential.

Systematic modifications of the this compound scaffold have elucidated several critical structural determinants for biological activity. A crucial feature is the N-(2-acetylphenyl)sulfonamide core itself. The presence of the sulfonamide moiety is often essential for activity. For instance, in a series of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, the sulfonamide group was found to be important for their anticholinesterase activity mdpi.com.

Furthermore, the spatial arrangement of the acetyl group and the sulfonamide linkage on the phenyl ring is a key factor. The ortho-positioning of the acetyl group relative to the sulfonamide bridge can lead to the formation of a thermodynamically favorable six-membered intramolecular hydrogen bond between the sulfonamide hydrogen and the carbonyl oxygen mdpi.com. This interaction can lock the molecule in a specific conformation, which may be crucial for its interaction with biological targets.

Substitutions on the phenyl ring and the thiophene ring also play a significant role in modulating the biological response. For example, the introduction of a styryl group on the N-(2-acetylphenyl)sulfonamide scaffold has been shown to result in significant anticholinesterase and antioxidant activities mdpi.com. The electronic nature of the substituents is also a critical factor. In a study of thiophene-2-carboxamide derivatives, which are structurally related to sulfonamides, the presence of an amino group was found to be more potent for antioxidant and antibacterial activity compared to hydroxyl or methyl groups nih.gov. Specifically, amino thiophene-2-carboxamide derivatives demonstrated higher antibacterial activity than their 3-hydroxy and 3-methyl counterparts nih.gov.

The optimization of this compound analogs as therapeutic agents involves a careful balance of potency, selectivity, and pharmacokinetic properties. Ligand efficiency, a metric that relates the binding affinity of a molecule to its size, is a key consideration in this process.

One of the primary strategies for optimizing these analogs is the exploration of various substituents on the thiophene and phenyl rings. For instance, in the development of novel fungicides based on N-(thiophen-2-yl)nicotinamide derivatives, modifications around the pyridine (B92270) and thiophene rings led to compounds with excellent fungicidal activities mdpi.com. This highlights the potential for fine-tuning the biological activity of thiophene-based compounds through systematic structural modifications.

Another optimization strategy involves the use of bioisosteric replacements. The thiophene ring itself is often considered a bioisostere of a phenyl ring, offering a different electronic and steric profile while maintaining some aromatic character. This can lead to improved biological activity and pharmacokinetic properties.

The following table summarizes the structure-activity relationships observed in analogs of this compound:

| Compound Series | Key Structural Features | Observed Biological Activity | Reference |

| N-(2-acetyl-4-(styryl)phenyl) benzenesulfonamides | Sulfonamide moiety, styryl group | Anticholinesterase, Antioxidant | mdpi.com |

| Thiophene-2-carboxamides | Amino group at position 3 | Enhanced antioxidant and antibacterial activity | nih.gov |

| N-(thiophen-2-yl) nicotinamides | Substitutions on pyridine and thiophene rings | Potent fungicidal activity | mdpi.com |

Elucidation of Molecular Mechanism(s) of Action

The molecular mechanisms underlying the biological activities of this compound and its analogs are multifaceted and depend on the specific structural features of the compounds and the biological context.

One of the proposed mechanisms of action for certain analogs is the inhibition of specific enzymes. For example, N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of cholinergic neurotransmission mdpi.com. Molecular docking studies of the most active compounds in this series have helped to elucidate the plausible protein-drug interactions at a molecular level mdpi.com. The sulfonamide moiety in these compounds was found to contribute to improved activity against AChE mdpi.com.

The formation of an intramolecular hydrogen bond between the sulfonamide proton and the carbonyl oxygen of the acetyl group, as observed in the crystal structure of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, can enforce a planar conformation that may be optimal for binding to the active site of the target enzyme mdpi.com.

In addition to enzyme inhibition, some thiophene sulfonamide derivatives exhibit their biological effects through other mechanisms. For instance, certain sulfonamides are known to possess a broad range of biological activities, including diuretic, antidiabetic, and anti-inflammatory effects, which are mediated through interactions with various receptors and enzymes ijpsonline.com.

The antioxidant activity observed in some analogs is likely due to their ability to scavenge free radicals. The presence of specific functional groups, such as amino groups, can enhance this radical-scavenging capacity nih.gov.

Computational and Theoretical Investigations

Quantum Chemical Studies of N-(2-acetylphenyl)thiophene-2-sulfonamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of thiophene (B33073) sulfonamide derivatives. These studies elucidate the electronic behavior and predict the chemical reactivity of the molecule.

Frontier Molecular Orbitals (FMOs): The electronic properties of thiophene sulfonamides are largely dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite. chemijournal.com

In computational studies of various thiophene sulfonamide derivatives, DFT calculations at the B3LYP/6-311G (d,p) level of theory have been used to determine these orbital energies. mdpi.comsemanticscholar.org For a series of related thiophene sulfonamides, the HOMO-LUMO energy gap was found to be in the range of 3.44–4.65 eV, indicating that these compounds are generally stable. mdpi.comsemanticscholar.org The distribution of these orbitals is also significant; for many thiophene derivatives, the HOMO is typically localized over the thiophene ring and the sulfonamide bridge, while the LUMO is distributed across the phenyl ring system. This separation of frontier orbitals is key to understanding charge transfer properties within the molecule.

Calculated Frontier Molecular Orbital Energies and Energy Gaps for Representative Thiophene Sulfonamide Derivatives

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene Sulfonamide (Parent) | -7.01 | -2.36 | 4.65 |

| Derivative A | -6.54 | -2.43 | 4.11 |

| Derivative B | -6.21 | -2.77 | 3.44 |

Data derived from computational studies on thiophene sulfonamide derivatives, illustrating typical energy values. mdpi.comsemanticscholar.org

Electrostatic Potential Mapping (MEP): Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. For molecules related to this compound, MEP analysis reveals that the most negative potential is concentrated around the oxygen atoms of the sulfonyl and acetyl groups, making them likely sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net The hydrogen atom on the sulfonamide nitrogen typically shows a region of positive potential, indicating its role as a hydrogen bond donor. researchgate.net

Quantum chemical calculations can predict the reactivity of this compound through various descriptors derived from electronic structure analysis. Global reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity index provide a quantitative measure of a molecule's stability and reactivity. researchgate.net

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net For thiophene sulfonamides, these calculations can pinpoint specific atoms on the thiophene and phenyl rings that are most likely to participate in chemical reactions. researchgate.net

Computational studies are also employed to elucidate reaction mechanisms. For instance, the metabolism of thiophene-containing compounds can be modeled to predict the formation of reactive intermediates. femaflavor.org Studies have shown that the thiophene ring can undergo oxidation catalyzed by cytochrome P450 enzymes to form reactive S-oxides or epoxides, which can then react with biological nucleophiles. femaflavor.org DFT calculations can map the potential energy surface of such reactions, identifying transition states and intermediates, thereby clarifying the mechanistic pathways at a molecular level. mdpi.com

Molecules with significant charge separation and extended π-conjugated systems, like many thiophene sulfonamide derivatives, are candidates for nonlinear optical (NLO) materials. NLO properties arise from the interaction of a material with an intense electromagnetic field, such as a laser beam. The key parameter for NLO activity at the molecular level is the first hyperpolarizability (β).

Computational studies on thiophene sulfonamides have shown that their NLO response is strongly influenced by the HOMO-LUMO energy gap; typically, a smaller gap corresponds to a larger hyperpolarizability value. mdpi.comsemanticscholar.org The calculated hyperpolarizability values for a series of thiophene sulfonamide derivatives have been found to be significantly higher than that of standard materials like urea, suggesting their potential for use in NLO applications. mdpi.com

Calculated First Hyperpolarizability (β) for Thiophene Sulfonamide Derivatives

| Compound Derivative | Hyperpolarizability (β) (a.u.) |

|---|---|

| Thiophene Sulfonamide (Parent) | 1425.3 |

| Derivative A | 3589.6 |

| Derivative B | 7845.1 |

| Urea (Reference) | ~200 |

Data derived from DFT calculations on thiophene sulfonamide derivatives. mdpi.comsemanticscholar.org The values indicate a significant NLO response compared to the reference compound urea.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for exploring how this compound might interact with biological macromolecules, such as enzymes or receptors. These methods are crucial in drug discovery for predicting binding affinity and understanding the dynamics of ligand-target interactions.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.

Docking studies have been performed on various thiophene sulfonamide derivatives against a range of biological targets. researchgate.netnih.gov For example, N-(methyloxycarbonyl)thiophene sulfonamides have been docked into the active site of the Angiotensin II type 2 (AT2) receptor to explore their binding modes. nih.gov Such studies typically reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. In many cases, the sulfonamide group is a critical pharmacophore, forming hydrogen bonds with specific amino acid residues like glutamine or histidine in the active site. mdpi.com The thiophene and phenyl rings often engage in hydrophobic or π-stacking interactions with aromatic residues of the protein. mdpi.com

Summary of Molecular Docking Studies on Thiophene Sulfonamide Scaffolds

| Compound Class | Protein Target | Key Interacting Residues | Reported Docking Score (kcal/mol) |

|---|---|---|---|

| N-(Alkyloxycarbonyl)thiophene sulfonamides | Angiotensin II type 2 Receptor (AT2R) | Not specified | Not specified |

| Benzothieno[3,2-d]pyrimidine sulfonamides | Cyclooxygenase-2 (COX-2) | His-90, Gln-192, His-207, His-386 | -8 to -10 |

| 5-Bromo-N-alkylthiophene-2-sulfonamides | New Delhi Metallo-β-lactamase (PDB: 5N5I) | Not specified (H-bond and hydrophobic) | Not specified |

| Thiophene-2-carboxamide derivatives | Enoyl acyl carrier protein reductase (InhA) | Not specified | -6 to -12 |

Illustrative examples of docking studies performed on compounds containing the thiophene sulfonamide or related scaffolds. researchgate.netnih.govmdpi.comnih.gov

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations model the movements and interactions of atoms and molecules, providing insights into the conformational stability of the ligand in the binding site and the flexibility of the protein. nih.gov

For thiophene sulfonamide ligands, MD simulations have been used to validate docking results and to assess the stability of the predicted binding modes. nih.gov These simulations can reveal whether the key interactions observed in docking, such as hydrogen bonds, are maintained over the simulation period. They also help to understand how the ligand and protein adapt to each other's presence, providing a more accurate picture of the binding event and a better estimation of binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound and its derivatives are not extensively documented in publicly available literature, a wealth of research on structurally related thiophene and sulfonamide derivatives provides a strong basis for understanding how such models would be developed and what molecular features would likely be significant.

These studies on related compounds, such as thiophene-containing amides, quinolones, and various sulfonamides, offer valuable insights into the methodologies and key molecular descriptors that could be applied to predict the biological activity of this compound derivatives. nih.gov The general approach involves creating a dataset of analogous compounds, calculating a range of molecular descriptors, and then using statistical methods to build a predictive model.

The development of predictive QSAR models for compounds structurally related to this compound typically involves multiple linear regression (MLR), artificial neural networks (ANN), and other machine learning algorithms. researchgate.netnih.gov These models are constructed to forecast various biological activities, including anticancer, anticonvulsant, and enzyme inhibitory actions. researchgate.netnih.gov

For instance, in the development of QSAR models for sulfonamide derivatives as anticonvulsant agents, researchers have successfully employed both MLR and ANN to establish a relationship between the chemical structures and their activity. researchgate.net Similarly, QSAR models for sulfur-containing thiourea (B124793) and sulfonamide derivatives have been built using MLR to predict anticancer activity against various cell lines. nih.gov These models demonstrated reliable predictive performance, indicating their utility in guiding the design of new, more potent compounds. nih.gov

The process of developing these models involves several key steps:

Data Set Selection: A series of structurally diverse compounds with experimentally determined biological activities is compiled.

Molecular Descriptor Calculation: A wide array of descriptors, including topological, electronic, and spatial parameters, are calculated for each molecule in the dataset.

Model Building: Statistical techniques are used to identify the descriptors that have the most significant correlation with the biological activity and to construct a mathematical equation representing this relationship.

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation methods to ensure its robustness and reliability.

A common application for QSAR in sulfonamide research is the study of carbonic anhydrase (CA) inhibitors. nih.govresearchgate.netrjptonline.org In one such study on sulfonamide CAII inhibitors, both ligand-based and receptor-based 3D-QSAR models (CoMFA and CoMSIA) were developed. The receptor-based models, which utilized the bioactive conformations of the compounds docked into the enzyme's active site, showed superior predictive ability. nih.gov

The table below illustrates a hypothetical structure of a QSAR model for a series of sulfonamide derivatives, showcasing the types of descriptors and statistical parameters that are typically reported.

| Model Statistics | Value |

| Regression Method | Multiple Linear Regression (MLR) |

| Number of Compounds | 38 |

| R² (Coefficient of Determination) | 0.8301 - 0.9636 |

| Q² (Cross-validated R²) | 0.7628 - 0.9290 |

| RMSE (Root Mean Square Error) | 0.0666 - 0.2680 |

This table is a generalized representation based on QSAR studies of related sulfonamide derivatives. nih.gov

A critical aspect of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors provide insights into the structural features that are either favorable or detrimental to the desired activity, thereby guiding the rational design of new derivatives.

In studies of thiophene carboxamide derivatives as potential anti-tubercular agents, it was found that topological, electronic, and spatial parameters significantly influence the activity. jetir.org Specifically, descriptors such as the electrotopological state indices for the number of -NH2 and =O groups (SsNH2E-index and SdOE-index) and the distance between nitrogen atoms (T_T_N_7 and T_C_N_6) were identified as important. jetir.org

For anticancer sulfonamide derivatives, QSAR modeling has highlighted the importance of properties like mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient (logP). nih.govmdpi.com The frequency of specific bonds, such as C-N, F-F, and N-N, also emerged as key predictors of anticancer activity. nih.gov

The following table provides examples of molecular descriptors and their typical correlation (positive or negative) with the biological activity of related sulfonamide and thiophene derivatives.

| Descriptor Type | Descriptor Example | Correlation with Activity | Biological Target/Activity | Reference |

| Electronic | Electronegativity | Positive | Anticancer | nih.gov |

| Topological | SsNH2E-index | Positive | Anti-tubercular | jetir.org |

| Physicochemical | logP (Octanol-water partition coefficient) | Positive | Anticancer | nih.gov |

| Steric | Van der Waals Volume | Positive | Anticancer | nih.gov |

| Topological | T_C_N_6 (Distance between C and N atoms) | Negative | Anti-tubercular | jetir.org |

| Constitutional | Molecular Mass | Positive | Anticancer | nih.gov |

This table synthesizes findings from various QSAR studies on compounds structurally related to this compound.

Advanced Research Applications and Future Directions

N-(2-acetylphenyl)thiophene-2-sulfonamide as a Chemical Probe for Unraveling Biological Pathways

While direct studies on this compound as a chemical probe are not extensively documented, the broader class of thiophene (B33073) sulfonamides has been instrumental in the study of significant biological pathways. These compounds are particularly recognized for their potent inhibitory effects on carbonic anhydrases (CAs) and, more recently, as inhibitors of quorum sensing in pathogenic bacteria. nih.govbiorxiv.org

Thiophene sulfonamides serve as valuable tools for dissecting the physiological and pathological roles of various CA isoforms. nih.gov By selectively inhibiting specific CAs, researchers can investigate the downstream effects on cellular processes, helping to unravel the intricate involvement of these enzymes in conditions like glaucoma, epilepsy, and cancer. mdpi.com For instance, the inhibition of tumor-associated CA isoforms IX and XII is a key area of anticancer research. researchgate.net The thiophene-2-sulfonamide (B153586) scaffold is a well-established pharmacophore for potent CA inhibition, with five-membered heterocyclic sulfonamides often demonstrating greater efficacy compared to their six-membered ring counterparts. nih.govmdpi.com

More recently, thiophenesulfonamides have been identified as specific inhibitors of quorum sensing in pathogenic Vibrio species. biorxiv.org Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors. Thiophenesulfonamides that inhibit the master quorum sensing transcription factor, LuxR, without affecting bacterial growth, represent a promising anti-virulence strategy. biorxiv.org This specific mode of action allows for the decoupling of virulence from bacterial viability, offering a potential alternative to traditional antibiotics and a means to study the intricacies of bacterial communication. biorxiv.org

Given the established activity of the thiophene sulfonamide scaffold, this compound could potentially be developed as a chemical probe to investigate these or other biological pathways. The specific substitution pattern on the phenyl ring may confer unique selectivity or potency for particular enzyme isoforms or bacterial signaling proteins, warranting further investigation.

| Compound Class | Specific Example | Biological Target | Potential Research Application |

|---|---|---|---|

| Thiophene-2-sulfonamides | Thiophene-2-sulfonamide | Carbonic Anhydrases (CAs) nih.gov | Investigating the role of CAs in physiological and pathological processes. mdpi.com |

| Thienothiopyran-2-sulfonamides | Not specified | Topically active Carbonic Anhydrase Inhibitors acs.org | Probing the mechanisms of intraocular pressure regulation in glaucoma. acs.org |

| Phenyl-substituted Thiophenesulfonamides | 3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole (PTSP) | Quorum sensing transcription factor LuxR in Vibrio species biorxiv.org | Studying the regulation of virulence factor expression in pathogenic bacteria. biorxiv.org |

| Thiophene-2-sulfonamide derivatives | 5-(2-thienylthio) thiophene-2-sulfonamide | Lactoperoxidase (LPO) nih.gov | Elucidating the role of LPO in the innate immune system. nih.gov |

Potential for this compound in Material Science or other Non-Biological Research Areas

Beyond its biological potential, the thiophene core of this compound suggests possible applications in material science. Thiophene-based molecules and polymers are at the forefront of research into organic semiconductors. nih.gov These materials are integral to the development of organic electronics, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govwiley.com

The π-conjugated system of the thiophene ring allows for efficient charge transport, a key property for semiconductor performance. nih.gov The rational design of thiophene-based materials, including the introduction of various functional groups, can modulate their electronic and optical properties. wiley.com The acetylphenyl and sulfonamide moieties of this compound could influence the solid-state packing and intermolecular interactions of the molecule, which are critical factors for charge carrier mobility in organic semiconductors. nih.gov

Furthermore, thiophene derivatives have been explored for their utility in the synthesis of linear π-conjugated systems and macrocyclic compounds, which have potential applications in supramolecular chemistry and as building blocks for more complex materials. numberanalytics.com The unique electronic properties and reactivity of the thiophene ring make it a versatile component in the construction of novel functional materials. numberanalytics.com While specific research into the material science applications of this compound is yet to be conducted, its chemical structure aligns with the design principles of thiophene-based organic electronic materials.

Methodological Challenges and Innovative Approaches in the Research and Development of Thiophene Sulfonamide-Based Chemical Tools

The synthesis and development of thiophene sulfonamide-based chemical tools are not without their challenges. A primary hurdle lies in the synthesis of the sulfonamide linkage itself. The reduced nucleophilicity of sulfonamides compared to amines can make C-N cross-coupling reactions challenging, particularly with less reactive aryl chlorides. thieme-connect.com Traditional methods often rely on the reaction of a sulfonyl chloride with an amine, but the preparation of the requisite sulfonyl chlorides can be difficult. nih.gov

Innovative approaches are being developed to overcome these synthetic obstacles. Metal-catalyzed methods, such as copper-catalyzed oxidative coupling between sodium sulfinates and amines, offer an alternative to the use of sulfonyl chlorides. nih.gov Advances in flow chemistry are also being explored to improve the efficiency and scalability of sulfonamide synthesis. researchgate.net

Another significant challenge is achieving selectivity for specific biological targets. For instance, in the case of carbonic anhydrase inhibitors, many compounds exhibit off-target effects due to the inhibition of multiple CA isoforms. mdpi.com Designing inhibitors with high selectivity for a particular isoform is a major goal in medicinal chemistry. This is often addressed through the "tail approach," where modifications are made to the part of the molecule that extends out of the active site, to exploit differences in the amino acid residues at the periphery of the active site of different isoforms. mdpi.com

In the context of quorum sensing inhibitors, a challenge is to identify compounds that specifically disrupt the signaling pathway without exhibiting broad-spectrum antibacterial activity, which could lead to the development of resistance. biorxiv.org The discovery of thiophenesulfonamides that are potent quorum sensing inhibitors but lack bacteriostatic effects is a significant step forward in this area. biorxiv.org

Emerging Research Avenues for this compound and its Chemical Class

The future for this compound and the broader class of thiophene sulfonamides is rich with potential research avenues. A key direction will be the detailed exploration of the structure-activity relationships (SAR) for this class of compounds against a wider range of biological targets. This will involve the synthesis of libraries of analogs with systematic modifications to both the thiophene and the N-aryl portions of the molecule to optimize potency and selectivity.

For this compound specifically, future research could focus on:

Target Identification: Utilizing chemoproteomics and other advanced techniques to identify the specific biological targets of this compound and elucidate its mechanism of action.

Development as a Selective Chemical Probe: Fine-tuning its structure to enhance its selectivity for a particular enzyme or receptor, thereby creating a more precise tool for biological research.

Exploration of Novel Therapeutic Areas: Based on its identified targets, investigating its potential in therapeutic areas beyond the traditional applications of sulfonamides.

For the broader class of thiophene sulfonamides, emerging research includes:

Dual-Target Inhibitors: Designing single molecules that can inhibit two distinct but related biological targets, which could offer synergistic therapeutic effects, particularly in complex diseases like cancer.

Advanced Drug Delivery Systems: Incorporating thiophene sulfonamides into novel drug delivery systems to improve their pharmacokinetic properties and target-site accumulation.

Expansion into Material Science: Systematically investigating the electronic and photophysical properties of various thiophene sulfonamides to assess their potential in organic electronics and photonics. wiley.com

Green Synthesis Methodologies: Developing more environmentally friendly and efficient synthetic routes to these compounds, aligning with the principles of green chemistry. nih.gov

The versatility of the thiophene sulfonamide scaffold, combined with the continuous development of innovative research tools and methodologies, ensures that this class of compounds will remain a vibrant area of scientific inquiry for the foreseeable future.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(2-acetylphenyl)thiophene-2-sulfonamide?

The synthesis typically involves sulfonylation of a thiophene precursor followed by coupling with 2-acetylphenylamine. Key steps include:

- Sulfonation : Reacting thiophene-2-sulfonyl chloride with 2-acetylphenylamine under mild basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane at 0–5°C .

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity .

- Yield optimization : Continuous flow reactors can enhance reaction efficiency and scalability .

Q. What analytical techniques are critical for characterizing this compound?

- Structural confirmation : X-ray crystallography (for solid-state conformation) and ¹H/¹³C NMR (for solution-phase structure). For example, aromatic protons in thiophene appear at δ 7.2–7.8 ppm, while acetyl protons resonate at δ 2.6–2.8 ppm .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. How does solubility vary across solvents, and what formulations are suitable for biological assays?

- Solubility : Poor in water (<0.1 mg/mL) but soluble in DMSO (≥50 mg/mL), ethanol, and DCM.

- Formulation : For in vitro assays, prepare stock solutions in DMSO (≤1% final concentration to avoid cytotoxicity) and dilute in PBS or cell culture media .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., urease vs. BRD4)?

Discrepancies may arise from assay conditions or structural analogs. Methodological strategies include:

- Standardized assays : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) using recombinant enzymes.

- Structural analogs : Test derivatives (e.g., replacing the acetyl group with halogens) to identify critical binding motifs. For example, bromine substitution enhances BRD4 inhibition by 30% .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., BRD4 bromodomain) to map binding interactions .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like BRD4 (PDB: 6P05) .

- QSAR modeling : Train models on datasets of thiophene sulfonamides to predict logP, pIC₅₀, and metabolic stability .

- MD simulations : Analyze ligand-protein stability over 100 ns trajectories to identify persistent hydrogen bonds (e.g., with Lys137 in coronavirus main protease) .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.

- Nanocarriers : Encapsulate in PEGylated liposomes or PLGA nanoparticles to improve circulation time .

- Metabolic studies : Use LC-MS/MS to track metabolites in plasma and tissues; identify major pathways (e.g., CYP3A4-mediated oxidation) .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

- Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits.

- Fragment-based optimization : Replace the acetyl group with bulkier substituents (e.g., cyclopropyl) to enhance steric hindrance .

Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitutions?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack. The thiophene ring’s electron-rich nature directs substitutions to the 5-position .

- Experimental validation : React with iodine monochloride (ICl) to confirm regioselectivity via ¹H NMR .

Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate the role of the acetyl group in modulating BRD4 vs. urease selectivity.

- In vivo efficacy : Conduct rodent models of inflammation or infection to validate therapeutic potential .

- Toxicology : Assess hepatotoxicity and nephrotoxicity in repeated-dose studies (OECD Guideline 407).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.